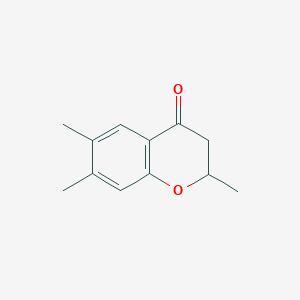
2,6,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry. The structure of 2,6,7-Trimethylchroman-4-one consists of a benzene ring fused to a dihydropyran ring, with three methyl groups attached at positions 2, 6, and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trimethylchroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. Another method includes the cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions .
Industrial Production Methods: Industrial production of 2,6,7-Trimethylchroman-4-one typically involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2,6,7-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives .
Scientific Research Applications
2,6,7-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of cosmetics and personal care products due to its beneficial effects on skin and hair
Mechanism of Action
The mechanism of action of 2,6,7-Trimethylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, the compound disrupts the cell membrane integrity of pathogens, leading to cell death. Its anticancer properties are linked to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Chroman-4-one: Lacks the methyl groups at positions 2, 6, and 7, resulting in different biological activities.
Chromone: Contains a double bond between C-2 and C-3, which differentiates its chemical behavior and biological properties.
Flavanone: Similar structure but with a hydroxyl group at position 3, leading to distinct pharmacological activities.
Uniqueness: 2,6,7-Trimethylchroman-4-one is unique due to its specific methylation pattern, which enhances its stability and biological activity compared to other chromanone derivatives. This unique structure allows it to interact with different molecular targets and exhibit a broader range of biological activities .
Properties
CAS No. |
61995-62-8 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,6,7-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-5,9H,6H2,1-3H3 |
InChI Key |
BAFBMADKNKRMKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=C(C(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




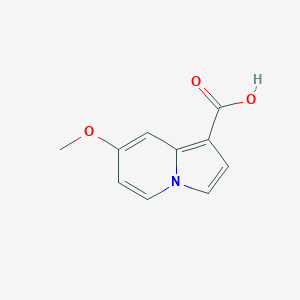
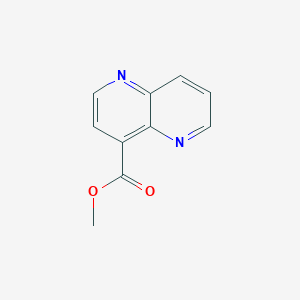

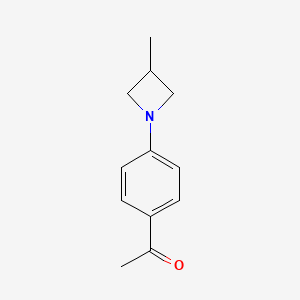
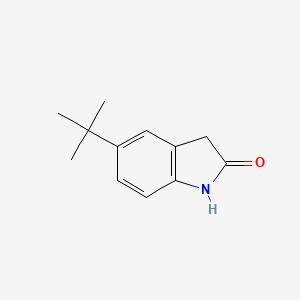
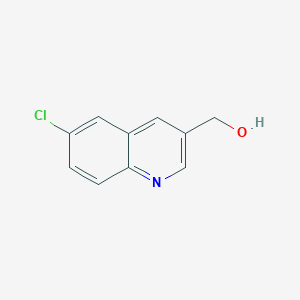

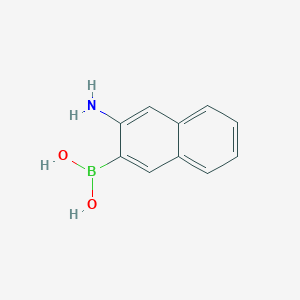
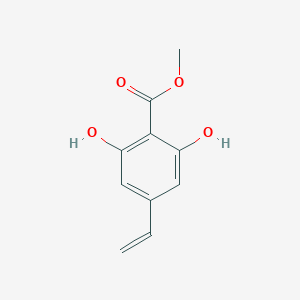
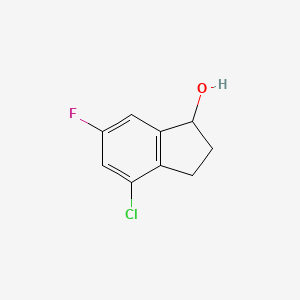
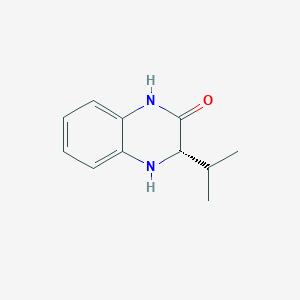
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
